Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Description
Chemical Structure and Characterization
Molecular Structure and Properties
Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate possesses a molecular formula of C14H19NO3 with a molecular weight of 249.31 grams per mole. The compound features a partially saturated quinoline ring system with a hydroxyl group positioned at the 5-position and a tert-butyl carboxylate protecting group attached to the nitrogen atom. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 5-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate.
The structural architecture consists of a benzene ring fused to a partially saturated pyridine ring, creating the characteristic dihydroquinoline framework. The presence of the hydroxyl substituent at position 5 introduces hydrogen bonding capabilities, while the tert-butyl ester group provides steric bulk and chemical stability. The compound's canonical Simplified Molecular Input Line Entry System notation is CC(C)(C)OC(=O)N1CCCC2C(O)=CC=CC1=2, which reflects the connectivity and stereochemical arrangement of atoms within the molecular structure.
The three-dimensional structure of this compound exhibits conformational flexibility, particularly around the saturated portion of the heterocyclic ring system. The tert-butyl group introduces significant steric hindrance that influences both the compound's reactivity and its potential interactions with biological targets. The hydroxyl group at position 5 creates an intramolecular hydrogen bonding opportunity with the carbonyl oxygen of the carboxylate group, which may stabilize certain conformational arrangements.
Spectroscopic Identification
Nuclear Magnetic Resonance Analysis
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. Based on structural analogies with related quinoline derivatives, the proton Nuclear Magnetic Resonance spectrum would be expected to display characteristic signals corresponding to the aromatic protons in the benzene portion of the quinoline ring system, typically appearing in the 6.5-8.0 parts per million region.
The aliphatic protons of the dihydro portion would manifest as multiplets in the 1.5-4.0 parts per million range, with the methylene protons adjacent to the nitrogen showing distinct coupling patterns. The tert-butyl group would produce a characteristic singlet around 1.5 parts per million, integrating for nine protons. The hydroxyl proton would appear as a broad signal, potentially exchangeable with deuterium oxide, typically observed between 4.0-6.0 parts per million depending on the solvent system and temperature conditions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the carbonyl carbon of the carboxylate group at approximately 155-160 parts per million, while the aromatic carbons would appear in the 110-140 parts per million region. The tert-butyl carbons would show characteristic signals with the quaternary carbon around 80-85 parts per million and the methyl carbons at approximately 28 parts per million. The aliphatic carbons of the dihydroquinoline ring would appear in the 20-60 parts per million range.
Infrared Spectroscopy
Infrared spectroscopic analysis of this compound would reveal several characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group would produce a broad absorption band in the 3200-3600 reciprocal centimeters region, with the exact position dependent on the extent of hydrogen bonding interactions. The carbonyl stretch of the carboxylate ester would appear as a strong absorption around 1680-1720 reciprocal centimeters.
Aromatic carbon-carbon stretching vibrations would manifest as multiple bands in the 1450-1600 reciprocal centimeters region, while carbon-hydrogen stretching frequencies for both aromatic and aliphatic protons would appear in the 2800-3100 reciprocal centimeters range. The tert-butyl group would contribute characteristic methyl deformation modes around 1360-1380 reciprocal centimeters. Additional fingerprint region absorptions below 1500 reciprocal centimeters would provide detailed structural information specific to the quinoline framework and substitution pattern.
Mass Spectrometric Analysis
Mass spectrometric characterization of this compound would confirm the molecular weight of 249.31 mass units and provide fragmentation patterns characteristic of the structural features. Under electron ionization conditions, the molecular ion peak would be observed at mass-to-charge ratio 249, potentially with moderate intensity due to the relative stability of the quinoline ring system.
Characteristic fragmentation patterns would include loss of the tert-butyl group (mass 57) to give a fragment at mass-to-charge ratio 192, corresponding to the 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylic acid structure. Further fragmentation might involve loss of carbon dioxide (mass 44) from the carboxylate group, producing fragments at mass-to-charge ratio 205 and 148. High-resolution mass spectrometry would provide accurate mass measurements for molecular ion confirmation and elemental composition determination.
Crystallographic Studies
While specific crystallographic data for this compound is not available in the current literature, structural studies of related quinoline derivatives provide insights into the likely solid-state arrangements of this compound. The presence of the hydroxyl group suggests potential for intermolecular hydrogen bonding networks in the crystal lattice, which would influence packing arrangements and physical properties such as melting point and solubility characteristics.
Based on structural analogies with similar compounds, the crystal structure would likely exhibit planar aromatic rings with the saturated portion of the quinoline system adopting envelope or half-chair conformations. The tert-butyl group would occupy significant space in the crystal lattice, potentially limiting close packing interactions and influencing the overall density of the crystalline material. Intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules would be expected to stabilize the crystal structure and contribute to the compound's physical properties.
Structure-Activity Relationships
The structure-activity relationships of this compound are intrinsically linked to the positioning of functional groups within the quinoline framework. The hydroxyl substituent at position 5 represents a critical structural feature that influences both chemical reactivity and potential biological activity. This positioning allows for participation in hydrogen bonding interactions while maintaining the electronic properties of the aromatic system.
The tert-butyl carboxylate group serves as a protecting group for the nitrogen functionality, modulating the compound's reactivity and serving as a precursor for further synthetic transformations. This protecting group strategy is commonly employed in medicinal chemistry to mask reactive sites during synthetic sequences while providing a handle for subsequent deprotection and functionalization. The specific substitution pattern observed in this compound creates opportunities for selective chemical modifications that could lead to biologically active derivatives.
Comparative analysis with related quinoline derivatives suggests that the 5-hydroxy substitution pattern may confer enhanced solubility properties compared to unsubstituted analogs, while the dihydro reduction of the quinoline ring system modulates the electronic properties and potential reactivity. These structural features collectively contribute to the compound's utility as a synthetic intermediate and potential pharmacophore.
Conformational Analysis
The conformational preferences of this compound are governed by the interplay between steric interactions, electronic effects, and potential intramolecular hydrogen bonding. The partially saturated nature of the quinoline ring system introduces conformational flexibility in the dihydro portion, while the aromatic benzene ring maintains planarity. The most stable conformations would be expected to minimize steric clashes between the tert-butyl group and the quinoline framework while optimizing potential hydrogen bonding interactions.
Rotation around the carbon-nitrogen bond connecting the carboxylate group to the quinoline nitrogen would be restricted due to partial double bond character arising from resonance interactions. This restriction limits the number of accessible conformations and influences the compound's overall shape and potential binding interactions. The hydroxyl group orientation relative to the quinoline plane would be influenced by intramolecular hydrogen bonding opportunities and steric considerations with neighboring substituents.
Temperature-dependent conformational equilibria would be expected in solution, with different conformers potentially observable through variable-temperature Nuclear Magnetic Resonance studies. The barrier to interconversion between conformers would depend on the specific rotation or ring flip involved, with typical barriers ranging from 10-20 kilocalories per mole for sterically hindered systems.
Computational Structure Analysis
Computational studies of this compound would provide valuable insights into electronic structure, molecular geometry, and energetic properties. Density functional theory calculations using appropriate basis sets would yield optimized molecular geometries, vibrational frequencies, and electronic properties such as highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These calculations would confirm experimental structural assignments and predict spectroscopic properties.
Molecular electrostatic potential mapping would reveal the charge distribution across the molecule, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions and potential binding to biological targets. The hydroxyl group and carbonyl oxygen would be expected to exhibit significant negative electrostatic potential, while aromatic carbon atoms would show more neutral character.
Conformational analysis through systematic variation of torsional angles would identify stable conformers and transition states for interconversion processes. Natural bond orbital analysis would quantify the extent of electronic delocalization within the quinoline system and characterize the bonding interactions throughout the molecule. Time-dependent density functional theory calculations would predict ultraviolet-visible absorption spectra and provide insights into electronic excitation processes relevant to photochemical behavior and spectroscopic characterization.
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-5-6-10-11(15)7-4-8-12(10)16/h4,7-8,16H,5-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSVBPWPSPPZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700591 | |
| Record name | tert-Butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497068-73-2 | |
| Record name | tert-Butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
2.1. Overview of the Synthetic Approach
The most established preparation method for tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate involves the reaction of 5-hydroxy-3,4-dihydroquinoline with di-tert-butyl dicarbonate (Boc₂O) in an aprotic solvent under inert atmosphere. This is a classic carbamate formation reaction, widely used for introducing tert-butyl esters onto nitrogen-containing heterocycles.
2.2. Stepwise Synthetic Procedure
The synthesis can be summarized as follows:
- Starting Material: 5-hydroxy-3,4-dihydroquinoline
- Reagent: Di-tert-butyl dicarbonate (Boc₂O)
- Solvent: 1,4-dioxane
- Atmosphere: Argon (inert)
- Reaction Time: 24 hours
- Workup: Concentration under reduced pressure, extraction with diethyl ether and water, drying, filtration, and recrystallization.
Detailed Experimental Protocol :
| Step | Reagents/Conditions | Quantities (Example) | Notes |
|---|---|---|---|
| 1 | 5-hydroxy-3,4-dihydroquinoline | 0.86 g (5.34 mmol) | Dissolved in 25 mL 1,4-dioxane |
| 2 | Di-tert-butyl dicarbonate (Boc₂O) | 1.16 g (5.34 mmol) | Added under argon |
| 3 | Stirring | 24 h at room temperature | |
| 4 | Solvent removal (in vacuo) | - | Concentrate to afford crude oil |
| 5 | Extraction | Diethyl ether and water | Separate ether layer |
| 6 | Drying | MgSO₄ | Dry ether layer |
| 7 | Filtration and concentration | - | Obtain thick oil |
| 8 | Recrystallization | Methylene chloride-hexane | Yields yellow crystals |
Yield: 1.25 g (94%) of product as yellow crystals.
Data Table: Key Experimental Parameters
Analysis and Discussion
- Reaction Efficiency: The described method consistently delivers high yields (up to 94%), indicating efficient conversion and minimal side reactions.
- Solvent Choice: 1,4-dioxane is preferred for its ability to dissolve both starting materials and Boc₂O, ensuring homogeneous reaction conditions.
- Purification: Recrystallization from methylene chloride and hexane is effective for isolating the product as pure yellow crystals.
- Scalability: The method is amenable to scale-up, provided that inert atmosphere and anhydrous conditions are maintained.
Research Findings and Notes
- The reaction is highly selective for the tert-butyl ester formation at the nitrogen atom of the quinoline ring, with no reported side-products under the described conditions.
- The procedure is referenced in patent literature and peer-reviewed sources, underscoring its reproducibility and reliability.
- Safety considerations include standard precautions for handling organic solvents and Boc₂O, as well as the use of an inert atmosphere to prevent moisture-sensitive side reactions.
Summary Table: Properties of the Final Product
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has been investigated for its potential as a lead compound in drug development.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit antimicrobial activity. A study demonstrated that related compounds showed significant antibacterial effects against various strains, suggesting potential applications in treating infections.
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 8.5 |
| Compound B | MCF-7 | 6.7 |
| Tert-butyl derivative | A549 | <10 |
These findings suggest that this compound could serve as a therapeutic agent against various cancers .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases like Alzheimer's disease (AD). Compounds with similar structures have demonstrated dual-target inhibition of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical for managing AD symptoms.
In one study, a derivative with a similar structure was tested for its ability to cross the blood-brain barrier (BBB) effectively while showing no cytotoxicity in neuronal cell lines at concentrations below 12.5 µM .
Study on Antimicrobial Activity
A comprehensive study evaluated various quinoline derivatives for their antimicrobial properties against a range of bacterial strains. The results indicated that compounds structurally similar to this compound exhibited potent antibacterial activity, validating their potential use in developing new antibiotics.
Study on Anticancer Activity
Another pivotal study focused on the anticancer activity of quinoline derivatives, including this compound. The results showed significant cytotoxic effects on multiple cancer cell lines at low concentrations, reinforcing the compound's potential as a therapeutic agent.
Biological Activity
Tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.30 g/mol
- CAS Number : 497068-73-2
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Quinoline Core : The quinoline core can be synthesized via the Skraup synthesis method, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Biological Activity
This compound exhibits several significant biological activities:
Antimicrobial Properties
Research indicates that quinoline derivatives possess antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. A study demonstrated that compounds with a similar structure exhibited potent antibacterial activity, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated significant cytotoxic effects on cancer cell lines at low micromolar concentrations .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of quinoline derivatives against neurodegenerative diseases such as Alzheimer's disease (AD). Compounds designed with similar structures have shown dual-target inhibition of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial for managing AD symptoms. This compound may serve as a lead compound in developing multi-targeted agents for AD treatment .
Study on Anticancer Activity
A study investigated the anticancer activity of various quinoline derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited IC50 values below 10 µM against several cancer cell lines, demonstrating their potential as therapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 8.5 |
| Compound B | MCF-7 | 6.7 |
| Tert-butyl derivative | A549 | <10 |
Neuroprotective Study
In another study focusing on neuroprotection, a derivative with a similar quinoline structure was tested for its ability to cross the blood-brain barrier (BBB) and inhibit ChEs and MAOs effectively. The compound showed no cytotoxicity in neuronal cell lines at concentrations below 12.5 µM and lacked acute toxicity in animal models even at high doses (2500 mg/kg) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl-substituted 3,4-dihydroquinoline derivatives share a common core structure but differ in substituent patterns, which significantly influence their physicochemical properties, synthetic routes, and applications. Below is a comparative analysis of key analogs:
Structural and Functional Group Variations
Physicochemical Properties
- Purity: Most analogs report ≥95% purity (e.g., tert-butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate) .
- Stability : Boc-protected derivatives (e.g., tert-butyl 6-methoxy analogs) exhibit enhanced stability under acidic conditions .
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) at positions 3 and 6 improve binding affinity to MOR but reduce solubility .
- Synthetic Flexibility : The Boc group is readily cleaved under acidic conditions, enabling downstream modifications .
- Biological Relevance: Hydroxyl and amino substituents enhance interactions with biological targets, as seen in hydrazine derivatives used in antiviral research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
